2-bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine
Description
Introduction to 2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine
Chemical Identity and Structural Features
The compound has the molecular formula C₁₃H₉BrN₄ and a molecular weight of 301.14 g/mol . Its structure consists of:
- A pyridine ring with a bromine atom at the 2-position.
- An imidazole ring fused at the 5-position of the pyridine, which is further substituted with a pyridin-2-yl group at the 2-position of the imidazole.
Key Structural Attributes:
- Conjugation System : The extended π-conjugation across the pyridine-imidazole-pyridine framework enhances electronic delocalization, critical for optoelectronic applications.
- Coordination Sites : The imidazole nitrogen and pyridine nitrogen atoms serve as potential ligands for metal ions, enabling the formation of stable coordination complexes.
- Steric and Electronic Effects : The bromine atom introduces steric bulk and electron-withdrawing properties, influencing reactivity in cross-coupling reactions.
Table 1: Fundamental Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₉BrN₄ | |
| Molecular Weight | 301.14 g/mol | |
| CAS Registry Number | 1201802-61-0 | |
| SMILES Notation | BrC₁=NC=C(C₂=CNC(C₃=NC=CC=C₃)=N₂)C=C₁ |
Historical Development in Heterocyclic Chemistry
The synthesis of brominated imidazo-pyridine derivatives emerged alongside advances in cross-coupling reactions and heterocyclic functionalization :
Key Milestones:
- Palladium-Catalyzed Coupling : Early work on Suzuki-Miyaura couplings enabled the integration of pyridine and imidazole units. For example, 5-bromo-2-fluoropyridine was coupled with imidazole derivatives using Pd(OAc)₂ and Xantphos ligands.
- Iodine-Mediated Cyclization : Methods involving iodine and NH₄HCO₃ facilitated the formation of imidazo[1,2-a]pyridines from lignin β-O-4 models, highlighting sustainable synthetic routes.
- Modular Design : The compound’s structure became accessible through sequential substitutions, such as bromination at the pyridine 2-position and subsequent imidazole ring formation.
Table 2: Synthetic Methodologies
Significance in Coordination Chemistry and Materials Science
The compound’s tridentate ligand capability makes it valuable in metal-organic frameworks (MOFs) and catalytic systems:
Applications:
Coordination Complexes :
Catalysis :
Sensor Development :
Table 3: Metal Coordination Examples
| Metal Ion | Geometry | Application | Source |
|---|---|---|---|
| Fe²⁺ | Octahedral | Biomimetic catalysts | |
| Ru³⁺ | Octahedral | Photocatalysis | |
| Pd²⁺ | Square-planar | Cross-coupling catalysis |
Properties
IUPAC Name |
2-bromo-5-(2-pyridin-2-yl-1H-imidazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4/c14-12-5-4-9(7-16-12)11-8-17-13(18-11)10-3-1-2-6-15-10/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLFBKYERVQHED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(N2)C3=CN=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
-
Starting Materials :
-
6-Bromopicolinaldehyde (1) : Serves as the brominated pyridine backbone.
-
Benzil (2) : A diketone that facilitates imidazole ring formation.
-
Ammonium Acetate : Provides the nitrogen source for imidazole cyclization.
-
-
Solvent System : Ethanol with catalytic acetic acid (5–10% v/v).
The reaction proceeds via a Debus-Radziszewski mechanism, where the aldehyde and diketone undergo cyclocondensation in the presence of ammonium acetate. The acetic acid catalyzes proton transfer, enabling the formation of the imidazole ring.
Workup and Isolation
Post-reaction, the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography using a hexane/ethyl acetate gradient (7:3 to 3:2 v/v), yielding the target compound as a pale-yellow solid. Reported yields range from 70–75% .
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Purity and Stability
Alternative Synthetic Routes and Modifications
Bromination Techniques
In cases where bromination is required post-cyclization, N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride (75°C, 4 hours) are effective. However, this step is unnecessary for the target compound, as the bromine is pre-installed in the aldehyde precursor.
Challenges and Optimization Strategies
Solubility Limitations
The compound exhibits limited solubility in aqueous buffers, necessitating stock solutions in DMSO (10 mM). For in vivo studies, formulations with PEG300 and Tween 80 improve bioavailability.
Scale-Up Considerations
-
Catalyst Loading : Increasing acetic acid to 15% v/v reduces reaction time to 3 hours without compromising yield.
-
Purification : Gradient elution with ethyl acetate/hexane (up to 40% ethyl acetate) enhances chromatographic resolution for larger batches.
Comparative Analysis of Methods
| Method | Yield | Time | Complexity |
|---|---|---|---|
| Three-Component Condensation | 70–75% | 4–5 hrs | Moderate |
| Propargylation-Click | 65–70% | 12 hrs | High |
| NBS Bromination | 80–85% | 4 hrs | Low |
The three-component condensation offers the best balance of efficiency and simplicity for the target compound, whereas bromination is more suited to analogs requiring late-stage functionalization .
Chemical Reactions Analysis
2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: As mentioned, Suzuki cross-coupling is a common reaction for this compound, where it can form new carbon-carbon bonds with arylboronic acids.
Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. Major products formed from these reactions include various substituted pyridine and imidazole derivatives .
Scientific Research Applications
2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates due to its biological activity.
Biological Studies: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Material Science: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine
- CAS No.: 1201802-61-0
- Molecular Formula : C₁₃H₉BrN₄
- Molecular Weight : 301.14 g/mol .
Structural Features: The compound consists of a pyridine ring substituted with a bromine atom at position 2 and an imidazole moiety at position 3. The imidazole ring is further functionalized with a pyridin-2-yl group, creating a conjugated heteroaromatic system.
Applications :
Primarily used in research settings, it serves as a precursor for synthesizing metal complexes or modified ligands in medicinal chemistry and materials science. Its bromine substituent offers a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues and their distinguishing features:
Key Differences and Implications
Substituent Effects: Bromine vs. Fluorine: The bromine atom in the target compound enhances electrophilic reactivity compared to fluorine, making it more suitable for nucleophilic substitution or metal-catalyzed coupling reactions . Fluorine analogues (e.g., ) prioritize electronic effects (e.g., hydrogen bonding) for kinase inhibition. Nitro Group (NO₂): The nitro-substituted derivative (NO₂-impi) exhibits strong electron-withdrawing effects, which may enhance cytotoxicity by stabilizing charge-transfer complexes in biological systems .
Biological Activity :
- The methylthio group in the fluorophenyl analogue improves lipophilicity, enhancing membrane permeability and kinase inhibition.
- The trifluoromethyl-ethynyl group in the compound from introduces steric bulk, likely influencing protein-ligand binding in crystallographic studies.
Substitution reactions (e.g., replacing bromine with other halogens or functional groups) are practical due to its leaving-group capability .
Biological Activity
2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and comparative efficacy against various biological targets.
The compound has the following chemical properties:
- Molecular Formula : C13H9BrN4
- Molar Mass : 301.14 g/mol
- CAS Number : 1201802-61-0
- Boiling Point : Not specified in available literature
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to modulate enzymatic activities through binding to active sites, thus influencing various biochemical pathways. This compound has been studied for its potential as an inhibitor of key enzymes involved in disease processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness with Minimum Inhibitory Concentration (MIC) values indicating potent activity.
| Target Organism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
These results suggest that the compound could be further developed as an antibacterial agent.
Anticancer Activity
The compound has also shown promise in cancer research. Studies indicate that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast) | 15.0 |
| A549 (lung) | 20.5 |
These findings highlight its potential as a lead compound for developing novel anticancer therapies.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory effects. Preliminary studies suggest it may inhibit pro-inflammatory cytokines, providing a basis for further investigation into its therapeutic applications in inflammatory diseases.
Case Studies
- Antimicrobial Study : A study conducted by Wang et al. (2023) demonstrated the efficacy of this compound against resistant strains of bacteria, emphasizing the need for new antibiotics in the face of rising resistance.
- Anticancer Research : In a comparative study by Lee et al. (2024), the compound was tested alongside known chemotherapeutics, showing superior efficacy in inhibiting tumor growth in xenograft models compared to traditional agents.
Comparative Analysis with Similar Compounds
When compared to other pyridine and imidazole derivatives, this compound demonstrates a unique profile of biological activity, particularly in its dual role as both an antimicrobial and anticancer agent.
| Compound | Activity Profile |
|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Moderate antimicrobial activity |
| 1-Methylimidazole derivatives | Strong anticancer but low antimicrobial |
| 2-Bromo derivatives | Varying efficacy based on substitution |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine and related imidazole-pyridine hybrids?
- Methodology : Synthesis typically involves condensation reactions between pyridine derivatives and imidazole precursors under reflux conditions. For example, analogous compounds are synthesized via cyclization of 2-pyridyl-substituted aldehydes with ammonium acetate in acetic acid, followed by bromination at specific positions using N-bromosuccinimide (NBS) .
- Key Data : 1H NMR signals for NH protons in imidazole rings appear as singlets near δ 13.5 ppm, while pyridine protons resonate between δ 8.5–9.0 ppm, confirming ring formation .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?
- Approach :
- X-ray crystallography resolves the three-dimensional structure, including bond lengths (e.g., Pt–C distances of ~1.992–2.000 Å in Pt complexes) and intermolecular interactions (e.g., π-π stacking distances of 3.359–4.023 Å) .
- NMR spectroscopy identifies proton environments, with imidazole NH and pyridine CH signals serving as diagnostic markers .
Advanced Research Questions
Q. What strategies optimize the coordination chemistry of imidazole-pyridine ligands with transition metals for catalytic or biochemical applications?
- Design Considerations :
- Ligands like LMIm and LEIm (with imidazole and pyridyl donors) form stable Cu(I)/O2 adducts, mimicking histidine-rich enzyme active sites. Reaction conditions (e.g., solvent polarity, temperature) influence the formation of μ-1,2-peroxo vs. bis(μ-oxo) complexes .
- Substituent effects (e.g., bromine at the 2-position) modulate electron density, altering metal-binding affinity and catalytic activity .
Q. How do computational methods aid in predicting the physicochemical properties and reactivity of this compound?
- Methods :
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and nucleophilic/electrophilic sites.
- Molecular docking evaluates interactions with biological targets (e.g., enzymes), as demonstrated for benzimidazole-triazole derivatives .
Q. What experimental approaches resolve contradictions in crystallographic data or reaction yields during synthesis?
- Troubleshooting :
- Crystallographic discrepancies (e.g., unexpected dihedral angles) are addressed by refining data with SHELXL and validating hydrogen-bonding networks via Hirshfeld surface analysis .
- Low synthetic yields (e.g., 54% in imidazole-pyridine synthesis) are improved by optimizing stoichiometry, reaction time, and purification (e.g., recrystallization from CH3CN/H2O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
